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molecular formula C9H12N2O B3155914 N-[3-(methylamino)phenyl]acetamide CAS No. 813425-43-3

N-[3-(methylamino)phenyl]acetamide

Cat. No. B3155914
M. Wt: 164.2 g/mol
InChI Key: FWQIENRDARREMJ-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

N-(3-Aminophenyl)acetamide was treated with 2-nitrophenylsulfonyl chloride in the presence of triethylamine and then the resulting compound was treated with iodomethane and potassium carbonate. Thereafter, the product was treated with thioglycolic acid to obtain N-[3-(methylamino)phenyl]acetamide.
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[N+]([C:15]1C=CC=CC=1S(Cl)(=O)=O)([O-])=O.IC.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)CS>C(N(CC)CC)C>[CH3:15][NH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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